Cas no 871211-96-0 (N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide)
![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide structure](https://www.kuujia.com/scimg/cas/871211-96-0x500.png)
N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS008037776
- 871211-96-0
- EN300-26689326
- N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
- N-(1-cyanocyclopentyl)-2-{[1-(2-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide
- Z74547056
-
- Inchi: 1S/C24H24N4O2S/c1-30-21-12-6-5-11-19(21)28-20(18-9-3-2-4-10-18)15-26-23(28)31-16-22(29)27-24(17-25)13-7-8-14-24/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H,27,29)
- InChI Key: XIGLFYDBGHUNQO-UHFFFAOYSA-N
- SMILES: S(C1=NC=C(C2C=CC=CC=2)N1C1C=CC=CC=1OC)CC(NC1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 432.16199719g/mol
- Monoisotopic Mass: 432.16199719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 653
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689326-0.05g |
N-(1-cyanocyclopentyl)-2-{[1-(2-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
871211-96-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide Related Literature
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Professional Introduction to N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide (CAS No. 871211-96-0)
N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 871211-96-0, represents a novel molecular entity with a complex structural framework. The presence of multiple functional groups, including a cyano group, a sulfanyl group, and imidazole moieties, makes this compound a promising candidate for further exploration in drug discovery and development.
The structural composition of N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide is meticulously designed to interact with biological targets in a highly specific manner. The cyclopentyl ring provides a rigid scaffold that enhances the compound's binding affinity, while the imidazole ring is known for its ability to modulate various biological pathways. This combination of structural features makes the compound an intriguing subject for research in the development of new therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate inflammatory and immunological responses. The sulfanyl group in N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide suggests potential activity in this area. Studies have shown that sulfanyl-containing compounds can exhibit anti-inflammatory properties by interacting with specific enzymes and receptors involved in the inflammatory cascade. This has opened up new avenues for research into conditions such as arthritis, autoimmune diseases, and chronic inflammation.
The phenyl rings attached to the imidazole moiety in this compound add another layer of complexity and functionality. Phenyl derivatives are well-documented for their diverse biological activities, including antimicrobial, antifungal, and anti-cancer properties. The specific arrangement of these phenyl rings in N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide may contribute to its unique pharmacological profile, enabling it to interact with multiple targets simultaneously.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The cyano group and the imidazole ring have both been associated with neuroprotective properties in various preclinical studies. Researchers are particularly interested in how these groups can interact with neurotransmitter systems and ion channels, potentially leading to the development of new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.
The methoxy group on one of the phenyl rings is another critical feature that may influence the compound's biological activity. Methoxy-substituted aromatic compounds are known to exhibit a wide range of pharmacological effects, including anti-depressant, anti-anxiety, and anti-spasmodic properties. The presence of this group in N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide suggests that it may have similar effects on central nervous system function.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide with greater accuracy. Molecular modeling studies have shown that this compound can bind effectively to several key targets involved in inflammation and neurodegeneration. These predictions provide a strong foundation for designing further experiments to validate these findings and explore potential therapeutic applications.
The synthesis of N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it possible to produce this compound with high yield and purity. These advancements are crucial for conducting detailed biological studies and moving towards clinical trials if promising results are obtained.
In conclusion, N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide (CAS No. 871211-96-0) is a structurally intricate compound with multiple functional groups that make it a compelling candidate for drug discovery. Its potential applications in modulating inflammatory responses, immune function, and neurological processes highlight its significance as a research tool. As further studies are conducted to elucidate its mechanisms of action and therapeutic potential, this compound is likely to play an important role in the development of new treatments for various diseases.
871211-96-0 (N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide) Related Products
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)




